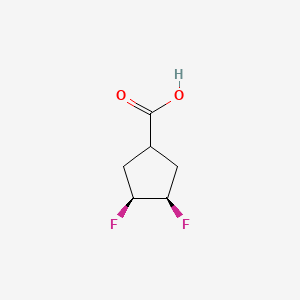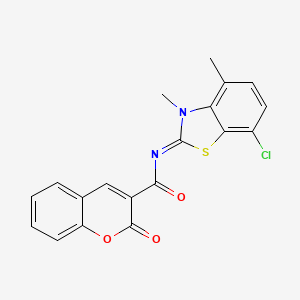
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide, also known as CDMB or BZML, is a synthetic small molecule that has gained considerable attention in scientific research for its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. In particular, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In fungal cells, this compound has been shown to inhibit the growth of various strains of fungi, including Candida albicans and Aspergillus fumigatus. In addition, this compound has been shown to have potential antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide has several advantages for use in lab experiments, including its relatively simple synthesis method, low cost, and diverse range of potential applications. However, there are also some limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are many potential future directions for research on N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide. One area of interest is the development of more potent and selective inhibitors of topoisomerase II, which could have important implications for cancer treatment. Another area of interest is the development of new fluorescent probes for the detection of metal ions, which could have applications in environmental monitoring and medical diagnostics. Additionally, further research is needed to fully understand the potential applications of this compound in materials science, including its potential use in the fabrication of organic electronic devices.
Méthodes De Synthèse
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide can be synthesized using a multi-step reaction process that involves the condensation of 2-aminothiophenol with 2-chloro-3,4-dimethyl-1,3-thiazole-5-carbaldehyde, followed by the reaction of the resulting product with 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one. The final product is obtained after purification through column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its anticancer, antifungal, and antiviral activities. In biochemistry, this compound has been used as a fluorescent probe for the detection of metal ions and as a potential inhibitor of enzymes. In materials science, this compound has been explored for its potential applications in the fabrication of organic electronic devices.
Propriétés
IUPAC Name |
N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3S/c1-10-7-8-13(20)16-15(10)22(2)19(26-16)21-17(23)12-9-11-5-3-4-6-14(11)25-18(12)24/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWJHDUBRDFLLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C3=CC4=CC=CC=C4OC3=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

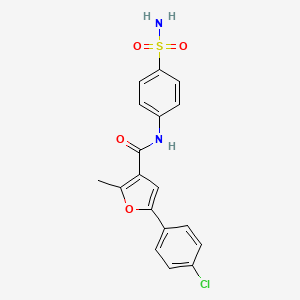

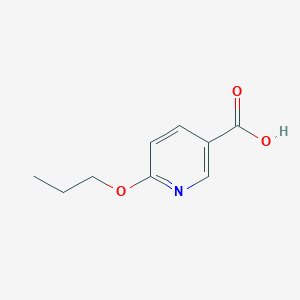
![[4-[(2-Bromophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2852501.png)
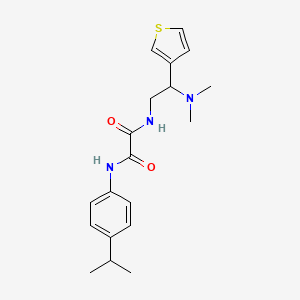
![N-[4-(cyanomethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2852506.png)


![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2852512.png)

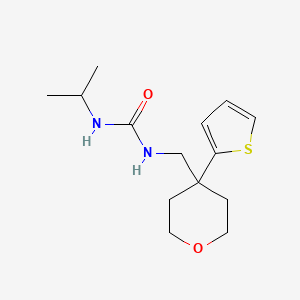
![8-benzyl-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2852516.png)
